molecular formula C17H15NO4 B558005 Fmoc-[D]Gly-OH CAS No. 284665-11-8

Fmoc-[D]Gly-OH

Cat. No. B558005
M. Wt: 299.32 g/mol
InChI Key: NDKDFTQNXLHCGO-KNXIQCGSSA-N
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Description

“Fmoc-[D]Gly-OH” is an N-Fmoc-protected form of Glycine . It is used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

“Fmoc-[D]Gly-OH” is synthesized using the Fmoc strategy, which is popular in solid-phase peptide synthesis (SPPS). The synthesis involves the use of Boc-protected amino acids, but this strategy faces several drawbacks, as they do not absorb UV light, are sensitive in acidic environments, and must be deprotected and reprotected to Fmoc for SPPS while retaining other orthogonal protective groups .


Molecular Structure Analysis

The molecular structure of “Fmoc-[D]Gly-OH” is represented by the formula C17H15NO4 . More detailed structural information can be found in chemical databases .


Chemical Reactions Analysis

“Fmoc-[D]Gly-OH” is involved in various chemical reactions, particularly in the synthesis of peptides and proteins. It is used as a linker in the construction of antibody-drug conjugates (ADCs) . It is also used in the synthesis of Fmoc-glycine .


Physical And Chemical Properties Analysis

“Fmoc-[D]Gly-OH” is a white to light yellow crystal powder . More detailed physical and chemical properties can be found in chemical databases .

Scientific Research Applications

Application in Organic Chemistry and Medicinal Chemistry

“Fmoc-[D]Gly-OH” is a derivative of the amino acid glycine, where “Fmoc” stands for fluorenylmethyloxycarbonyl, a protective group used in peptide synthesis . This compound is used in the field of organic chemistry and medicinal chemistry .

Summary of the Application

The Fmoc group is used to protect the amino group in peptide synthesis, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, which does not affect other parts of the molecule .

Methods of Application or Experimental Procedures

In a typical procedure, the Fmoc group is removed by treating the compound with a base such as piperidine. The deprotected amino group can then react with the carboxyl group of another amino acid to form a peptide bond .

Results or Outcomes

The use of Fmoc-[D]Gly-OH in peptide synthesis allows for the selective formation of peptide bonds, leading to the synthesis of peptides with a specific sequence .

Application in Organic Chemistry and Medicinal Chemistry

“Fmoc-[D]Gly-OH” is a derivative of the amino acid glycine, where “Fmoc” stands for fluorenylmethyloxycarbonyl, a protective group used in peptide synthesis . This compound is used in the field of organic chemistry and medicinal chemistry .

Summary of the Application

The Fmoc group is used to protect the amino group in peptide synthesis, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, which does not affect other parts of the molecule .

Methods of Application or Experimental Procedures

In a typical procedure, the Fmoc group is removed by treating the compound with a base such as piperidine. The deprotected amino group can then react with the carboxyl group of another amino acid to form a peptide bond .

Results or Outcomes

The use of Fmoc-[D]Gly-OH in peptide synthesis allows for the selective formation of peptide bonds, leading to the synthesis of peptides with a specific sequence .

Application in Antibody-Drug Conjugates (ADCs) Synthesis

“Fmoc-[D]Gly-OH” is also used as a linker in the construction of antibody-drug conjugates (ADCs) .

Summary of the Application

In ADCs, the drug is typically linked to the antibody through a chemical linker. “Fmoc-[D]Gly-OH” can be used as a linker that is cleavable in the lysosome, allowing the drug to be released inside the cell .

Methods of Application or Experimental Procedures

The Fmoc-[D]Gly-OH linker is attached to the drug and the antibody separately. The two components are then combined to form the ADC .

Results or Outcomes

The use of a cleavable linker like “Fmoc-[D]Gly-OH” allows for the selective release of the drug inside the cell, increasing the efficacy of the ADC and reducing side effects .

Application in Green Chemistry

“Fmoc-[D]Gly-OH” is used in the field of green chemistry for the efficient hydrolysis of Fmoc-protected amino esters .

Methods of Application or Experimental Procedures

Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

Results or Outcomes

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Application in Solid-Phase Peptide Synthesis (SPPS)

“Fmoc-[D]Gly-OH” is used in the synthesis of various peptides for SPPS .

Summary of the Application

“Fmoc-[D]Gly-OH” is used as a building block in the synthesis of various peptides. It is used in the construction of peptides with specific sequences .

Methods of Application or Experimental Procedures

“Fmoc-[D]Gly-OH” is used in the stepwise addition of amino acids in the solid-phase peptide synthesis. The Fmoc group is removed under mild basic conditions, allowing the next amino acid to be added .

Results or Outcomes

The use of “Fmoc-[D]Gly-OH” allows for the synthesis of peptides with specific sequences. This is crucial in the study of protein structure and function .

properties

IUPAC Name

2,2-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-KNXIQCGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583857
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-[D]Gly-OH

CAS RN

284665-11-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IPC Class, A USPC - 2015 - patentsencyclopedia.com
The present invention is related to a method for adding one or more L-nucleotides to the 3'end of a first L-nucleic acid, wherein the method comprises the step of reacting the one or …
Number of citations: 0 www.patentsencyclopedia.com
A Erazo - 2014 - oaktrust.library.tamu.edu
Cell-penetrating peptides (CPPs) facilitate the delivery of cell-impermeable macrmolecules across the plasma membrane of live cells. CPPs act as biological Trojan horses by hijacking …
Number of citations: 4 oaktrust.library.tamu.edu

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